molecular formula C10H14ClN B8652539 3-(4-Chloro-phenyl)-butylamine

3-(4-Chloro-phenyl)-butylamine

Cat. No.: B8652539
M. Wt: 183.68 g/mol
InChI Key: PAJFYLMVTXJVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-phenyl)-butylamine is an organic compound with the molecular formula C10H14ClN It is a member of the amine family, characterized by the presence of an amine group (-NH2) attached to a butane chain, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-phenyl)-butylamine can be achieved through several methods. One common approach involves the reduction of 3-(4-Chlorophenyl)butan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process can be carried out using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-phenyl)-butylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: 3-(4-Nitrophenyl)butan-1-amine

    Reduction: 3-(4-Chlorophenyl)butane

    Substitution: 3-(4-Substituted phenyl)butan-1-amine

Scientific Research Applications

3-(4-Chloro-phenyl)-butylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenyl)-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)butan-1-amine
  • 3-(4-Fluorophenyl)butan-1-amine
  • 3-(4-Methylphenyl)butan-1-amine

Comparison: 3-(4-Chloro-phenyl)-butylamine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl-substituted analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

3-(4-chlorophenyl)butan-1-amine

InChI

InChI=1S/C10H14ClN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3

InChI Key

PAJFYLMVTXJVSX-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CC=C(C=C1)Cl

Origin of Product

United States

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